molecular formula C13H11ClN4O B14096649 N'-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide

N'-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide

Cat. No.: B14096649
M. Wt: 274.70 g/mol
InChI Key: APVNQBKLKJNILM-MFOYZWKCSA-N
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Description

N’-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyrazine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N’-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-chlorophenyl)methylidene]imidazo[1,2-a]pyrazine-2-carbohydrazide
  • N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide

Uniqueness

N’-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the position of the chlorophenyl group and the pyrazine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

N-[(Z)-1-(2-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11ClN4O/c1-9(10-4-2-3-5-11(10)14)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9-

InChI Key

APVNQBKLKJNILM-MFOYZWKCSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=CC=C2Cl

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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